
Hexakis(methylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexakis(methylthio)benzene is an organosulfur compound characterized by a benzene ring substituted with six methylthio groups
Preparation Methods
Hexakis(methylthio)benzene can be synthesized through several methods. One common synthetic route involves the Pummerer-type rearrangement of the monooxide of this compound using reagents such as sulfuric acid or trifluoromethanesulfonic anhydride . This reaction yields a cyclic methylsulfonium salt as an intermediate . Another method involves the reaction of hexakis(trimethylsilyl)ethynylbenzene with appropriate reagents to introduce the methylthio groups .
Chemical Reactions Analysis
Hexakis(methylthio)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the Pummerer-type rearrangement mentioned earlier is a notable reaction involving this compound . Common reagents used in these reactions include sulfuric acid, trifluoromethanesulfonic anhydride, and other strong acids . The major products formed from these reactions often include cyclic methylsulfonium salts and other sulfur-containing intermediates .
Scientific Research Applications
Hexakis(methylthio)benzene has several scientific research applications. It is used as a starting material for the synthesis of graphdiyne, an emerging carbon allotrope with unique nonlinear absorption properties . Additionally, it serves as a precursor for the synthesis of various metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separations, and catalysis . The compound’s unique structure also makes it a valuable tool in studying σ-delocalized systems and their reactivity .
Mechanism of Action
The mechanism of action of hexakis(methylthio)benzene involves its ability to undergo Pummerer-type rearrangements, leading to the formation of cyclic methylsulfonium salts . These reactions are facilitated by the electron-donating properties of the methylthio groups, which stabilize the intermediate species formed during the reaction . The compound’s reactivity is also influenced by the delocalization of electrons within the benzene ring and the attached sulfur atoms .
Comparison with Similar Compounds
Hexakis(methylthio)benzene can be compared to other similar compounds, such as hexakis(4-methylphenyl)thio]benzene and hexakis(9,9-dihexyl-9H-fluoren-2-yl)benzene . While these compounds share a similar hexasubstituted benzene core, their substituents impart different chemical properties and reactivities. For example, hexakis(4-methylphenyl)thio]benzene has methylphenylthio groups instead of methylthio groups, which can affect its reactivity and applications . Hexakis(9,9-dihexyl-9H-fluoren-2-yl)benzene, on the other hand, has fluorenyl groups that enhance its hole-transporting properties, making it useful in electronic applications .
Properties
CAS No. |
58468-22-7 |
|---|---|
Molecular Formula |
C12H18S6 |
Molecular Weight |
354.7 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(methylsulfanyl)benzene |
InChI |
InChI=1S/C12H18S6/c1-13-7-8(14-2)10(16-4)12(18-6)11(17-5)9(7)15-3/h1-6H3 |
InChI Key |
PYFBIMASCMHFPE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(C(=C1SC)SC)SC)SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)

![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)
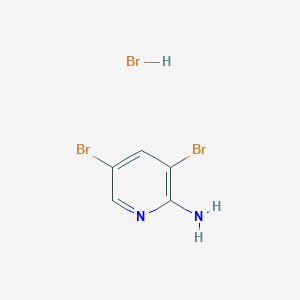
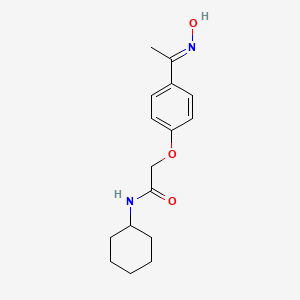

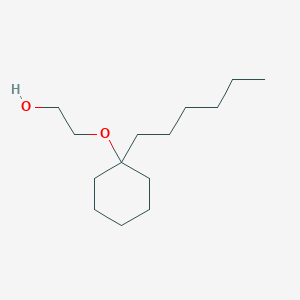
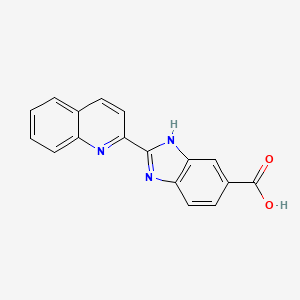

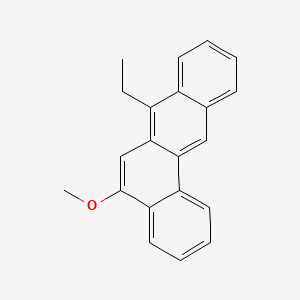
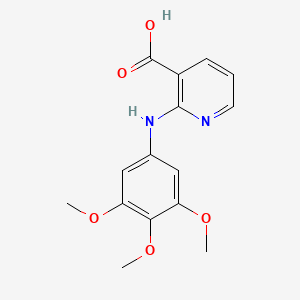
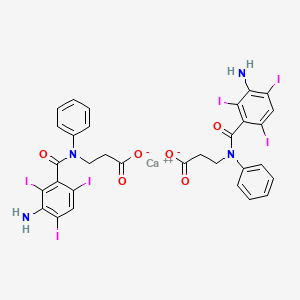
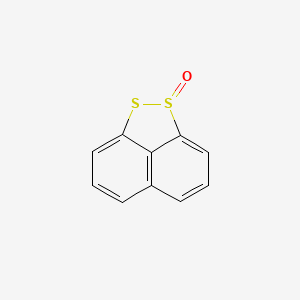
![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)
